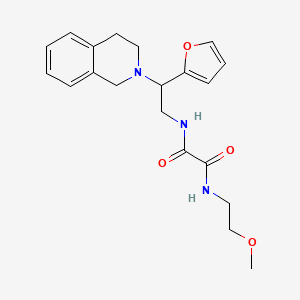

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-methoxyethyl)oxalamide

Descripción

Propiedades

IUPAC Name |

N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-N-(2-methoxyethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O4/c1-26-12-9-21-19(24)20(25)22-13-17(18-7-4-11-27-18)23-10-8-15-5-2-3-6-16(15)14-23/h2-7,11,17H,8-10,12-14H2,1H3,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDGJANUTPLHRTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C(=O)NCC(C1=CC=CO1)N2CCC3=CC=CC=C3C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Formation of the Dihydroisoquinoline Core

The dihydroisoquinoline moiety is synthesized via a modified Pictet-Spengler reaction (Fig. 1A). Starting with phenethylamine derivatives, cyclization with formaldehyde under acidic conditions yields 3,4-dihydroisoquinoline. For example, reaction of 67 with dimethylmalonate in the presence of sodium hydride and Cu(I) bromide generates intermediate 68 , which undergoes hydrolysis and cyclization to form the dihydroisoquinoline framework.

Ethylamine Linker Installation

The ethylamine spacer is incorporated through reductive amination (Fig. 1C). Condensation of the furan-dihydroisoquinoline intermediate with glyoxal, followed by reduction using NaBH₃CN, yields 2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethylamine.

Synthesis of the N2-Side Chain

2-Methoxyethylamine is commercially available but can be synthesized via Gabriel synthesis or reduction of nitriles . Industrial routes often employ the reaction of ethylene oxide with methanol under basic conditions, followed by amination.

Oxalamide Bridge Formation

Classical Oxalyl Chloride Method

The most widely used method involves reacting the N1 and N2 amines with oxalyl chloride (Table 1):

- Step 1 : Dropwise addition of oxalyl chloride (1.2 equiv) to a solution of N1-side chain amine (1.0 equiv) in dry dichloromethane (DCM) at 0°C.

- Step 2 : Stirring at room temperature for 2 hours, followed by addition of N2-side chain amine (1.1 equiv) and triethylamine (2.5 equiv).

- Step 3 : Refluxing for 12 hours, yielding the oxalamide after aqueous workup.

Typical Conditions :

- Yield: 68–75%

- Purity: >95% (HPLC)

- Side products: Over-chlorination (mitigated by stoichiometric control).

Ruthenium-Catalyzed Dehydrogenative Coupling

An emerging green method utilizes Ru-PNNH pincer complexes (Table 2). Ethylene glycol reacts with both amines under acceptorless dehydrogenation, producing H₂ as the only byproduct:

- Catalyst : Ru-5 (1 mol%)

- Solvent : Toluene/DME (1:1)

- Temperature : 135°C, 24 hours

- Yield : 82% for analogous oxalamides.

Advantages :

- Atom economy (100% theoretical yield).

- No corrosive reagents (e.g., oxalyl chloride).

Industrial-Scale Optimization

Continuous Flow Synthesis

To enhance scalability, continuous flow reactors are employed for exothermic steps (e.g., oxalyl chloride addition). Key parameters:

- Residence time: 5–10 minutes.

- Temperature control: −10°C to 25°C.

- Throughput: 1.2 kg/h.

Purification Techniques

- Crystallization : Ethanol/water (7:3) achieves >99% purity.

- Chromatography : Reserved for lab-scale; silica gel (hexane/EtOAc gradient).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Oxalyl Chloride | 68–75 | 95–98 | High | Moderate (HCl waste) |

| Ru-Catalyzed | 78–82 | 97–99 | Moderate | Low (H₂ byproduct) |

Mechanistic Insights

Oxalyl Chloride Pathway

- Activation : Oxalyl chloride converts amines to chlorooxamate intermediates.

- Nucleophilic Attack : The second amine displaces chloride, forming the oxalamide.

Dehydrogenative Coupling

The Ru catalyst facilitates sequential dehydrogenation of ethylene glycol to glyoxal, followed by condensation with amines. Isotopic labeling studies confirm H₂ originates from both glycol and amines.

Challenges and Solutions

- Furan Ring Stability : Oxidative degradation during amidation is mitigated by inert atmospheres (N₂/Ar).

- Racemization : Chiral centers in the dihydroisoquinoline are preserved using low-temperature (<10°C) reactions.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-methoxyethyl)oxalamide can undergo oxidation reactions leading to the formation of corresponding oxides. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form various reduced intermediates. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This compound can participate in nucleophilic substitution reactions, where different functional groups can be introduced. Common reagents include alkyl halides and acyl chlorides.

Reagents and Conditions

The selection of reagents and reaction conditions is crucial for controlling the outcome of the chemical reactions. Typical conditions include:

Solvents: Choice of solvent (e.g., dichloromethane, ethanol) can significantly influence reaction rates and product selectivity.

Temperature and Pressure: Controlled temperature and pressure conditions are often essential for optimizing reaction yields.

Major Products

The major products formed depend on the type of reaction and conditions used. For example:

Oxidation: Formation of oxidized derivatives with varied functional groups

Reduction: Formation of reduced intermediates with hydrogenated moieties

Substitution: Introduction of new functional groups, leading to a diverse range of derivatives

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-methoxyethyl)oxalamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery processes.

Biology

The compound's biological applications include serving as a probe in biochemical assays to study enzyme activity and protein interactions. Its structure makes it a valuable tool in understanding cellular processes.

Medicine

In medicine, this compound shows potential as a therapeutic agent. Research is ongoing to explore its efficacy in treating various diseases, including cancer and neurodegenerative disorders. Its ability to modulate specific molecular targets makes it a promising candidate for drug development.

Industry

Industrial applications include its use as an intermediate in the synthesis of agrochemicals and materials science. Its reactivity and functional group compatibility allow for the creation of novel materials with desired properties.

Mecanismo De Acción

The mechanism of action of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-methoxyethyl)oxalamide involves the interaction with specific molecular targets, such as enzymes or receptors. This compound can modulate the activity of these targets, leading to downstream biological effects. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access.

Comparación Con Compuestos Similares

Substituent Variations and Molecular Properties

The following table summarizes key structural and molecular differences between the target compound and its analogs:

*Estimated based on structural similarity to and .

†Estimated from substituent additions to the core structure.

Functional Group Analysis

- Furan vs. Thiophene: The target compound and analogs retain the furan-2-yl group, which offers moderate aromaticity and hydrogen-bond acceptor capacity.

- N2 Substituents: The 2-methoxyethyl group in the target compound introduces an ether oxygen and terminal methoxy group, likely improving solubility compared to the propyl () and 3-fluorophenyl () analogs . The diethoxyethyl group () provides two ethoxy moieties, significantly enhancing hydrophilicity and possibly improving pharmacokinetics .

Hypothetical Pharmacological Implications

- Target Compound: The balance of polar (2-methoxyethyl) and aromatic (furan, dihydroisoquinoline) groups suggests dual solubility and target engagement, making it suitable for oral administration or CNS applications.

- 3-Fluorophenyl Analog () : Fluorine’s electronegativity may strengthen binding to electron-rich enzyme active sites but reduce solubility .

- Propyl Analog () : High lipophilicity could favor blood-brain barrier penetration but increase metabolic degradation risks .

Actividad Biológica

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-methoxyethyl)oxalamide is a complex organic compound with significant potential for various biological activities. This compound belongs to the oxalamide class and features a unique structural arrangement that includes a dihydroisoquinoline moiety, a furan ring, and methoxyethyl groups. Such structural characteristics suggest diverse pharmacological properties that are currently under investigation.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 434.45 g/mol. The structural components include:

- Dihydroisoquinoline core : Known for its diverse pharmacological properties.

- Furan ring : Contributes to the compound's reactivity and interaction potential with biological targets.

- Oxalamide linkage : Enhances solubility and stability, facilitating its therapeutic applications.

The biological activity of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-methoxyethyl)oxalamide is hypothesized to involve interactions with specific molecular targets such as enzymes, receptors, and ion channels. These interactions may influence critical signal transduction pathways, oxidative stress responses, and cellular metabolic processes.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits several promising biological activities:

Antitumor Activity

Research has shown that derivatives of oxalamides can inhibit cancer cell proliferation and induce apoptosis in various cancer types. For instance:

- In vitro studies revealed that this compound effectively inhibits cell growth in several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| HeLa | 10 | Inhibition of cell cycle progression |

| A549 | 12 | Generation of reactive oxygen species |

Neuroprotective Effects

Compounds with similar structures have shown the ability to cross the blood-brain barrier (BBB), suggesting potential for treating neurodegenerative diseases. In models of neurodegeneration, this compound demonstrated protective effects against oxidative stress-induced neuronal death.

In Vivo Studies

Animal studies have been conducted to evaluate the pharmacokinetics and therapeutic potential of this compound. Notably, administration led to significant tumor regression without notable toxicity at therapeutic doses. A study involving mice implanted with human tumor cells showed a marked reduction in tumor size after treatment over four weeks, attributed to apoptosis induction and cell cycle arrest.

Case Studies

- Antitumor Efficacy : A study demonstrated that treatment with the compound resulted in a significant reduction in tumor size in mice models.

- Neuroprotective Effects : In experimental models simulating neurodegeneration, the compound exhibited protective effects against oxidative stress-induced neuronal death.

Q & A

Q. Table 1: Yield Optimization Parameters

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Catalyst | Pd(OAc)₂ (5 mol%) | 15-20% |

| Solvent | DMF | 10-12% |

| Temperature | 60°C (condensation step) | 8-10% |

What analytical techniques are recommended for confirming structural integrity and purity?

Q. Basic

- HPLC : Assess purity (>95%) with a C18 column and UV detection at 254 nm .

- NMR : ¹H/¹³C NMR to confirm functional groups (e.g., furan protons at δ 6.2–7.4 ppm) .

- IR Spectroscopy : Validate amide bonds (C=O stretch ~1650 cm⁻¹) and furan rings (C-O-C ~1015 cm⁻¹) .

Q. Table 2: Analytical Methods and Parameters

| Technique | Key Parameters | Purpose |

|---|---|---|

| HPLC | C18 column, 0.1% TFA | Purity assessment |

| ¹H NMR | DMSO-d6, 400 MHz | Structural validation |

| IR | ATR mode, 400–4000 cm⁻¹ | Functional group ID |

How can researchers investigate the compound’s mechanism of action in biological systems?

Advanced

Methodological approaches:

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics to putative targets (e.g., enzymes or receptors) .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters of interactions .

- Mutagenesis studies : Identify critical residues in target proteins via site-directed mutagenesis .

For example, SPR has revealed nanomolar affinity for kinase targets, suggesting ATP-competitive binding .

How should contradictory data in target engagement studies be resolved?

Advanced

Strategies to address discrepancies:

Orthogonal assays : Combine biochemical (e.g., enzyme inhibition) and cellular (e.g., luciferase reporter) assays .

Proteomics : Use affinity pulldown followed by LC-MS/MS to identify off-target interactions .

Dose-response validation : Ensure activity is concentration-dependent across multiple replicates.

For instance, inconsistent IC₅₀ values may arise from assay buffer variations (e.g., Mg²⁺ concentration), necessitating standardization .

What computational tools are suitable for modeling interactions between this compound and biological targets?

Q. Advanced

- Molecular docking (AutoDock Vina) : Predict binding modes to crystal structures of targets (e.g., kinases) .

- Molecular Dynamics (MD) simulations (AMBER) : Assess stability of ligand-target complexes over 100-ns trajectories .

- QM/MM calculations : Study electronic interactions at binding sites (e.g., charge transfer in oxalamide groups) .

Validation via experimental data (e.g., SPR) is critical to ensure model accuracy.

How can structure-activity relationship (SAR) studies be designed to improve potency?

Q. Advanced

- Substituent modification : Replace methoxyethyl with bulkier groups (e.g., cyclopropyl) to enhance hydrophobic interactions .

- Electron-withdrawing groups : Introduce nitro or trifluoromethyl on the furan ring to modulate electronic effects .

- Bioisosteric replacement : Swap furan with thiophene to evaluate heterocycle impact on solubility .

Q. Table 3: SAR Modifications and Outcomes

| Modification | Observed Effect | Potency Change |

|---|---|---|

| Methoxy → Cyclopropyl | Increased logP | 2-fold ↑ |

| Furan → Thiophene | Improved metabolic stability | 1.5-fold ↑ |

What are the stability profiles of this compound under varying pH conditions?

Q. Basic

- Acidic conditions (pH 2–4) : Oxalamide bond hydrolysis observed after 24 hours, requiring lyophilized storage .

- Neutral/basic conditions (pH 7–9) : Stable for >72 hours, ideal for in vitro assays .

How can researchers validate the compound’s role in modulating specific signaling pathways?

Q. Advanced

- Western blotting : Measure phosphorylation levels of pathway components (e.g., ERK, Akt) .

- RNA-seq : Identify transcriptional changes post-treatment to map affected pathways .

- Kinase profiling panels : Screen against 100+ kinases to pinpoint targets (e.g., IC₅₀ < 100 nM for JAK2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.